molecular formula C12H16O4 B1316815 1-(2,3,4-Trimethoxyphenyl)-2-propanone

1-(2,3,4-Trimethoxyphenyl)-2-propanone

Cat. No.: B1316815
M. Wt: 224.25 g/mol
InChI Key: HSCYFBGYMUIJSE-UHFFFAOYSA-N
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Description

1-(2,3,4-Trimethoxyphenyl)-2-propanone is a substituted acetophenone derivative characterized by a propanone backbone attached to a 2,3,4-trimethoxyphenyl group. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 224.25 g/mol . The compound’s structure features three methoxy (-OCH₃) groups at the 2nd, 3rd, and 4th positions on the benzene ring, which significantly influence its electronic and steric properties.

Properties

IUPAC Name

1-(2,3,4-trimethoxyphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(13)7-9-5-6-10(14-2)12(16-4)11(9)15-3/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCYFBGYMUIJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C(=C(C=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers: 1-(2,4,5-Trimethoxyphenyl)-2-propanone

A key positional isomer, 1-(2,4,5-Trimethoxyphenyl)-2-propanone (CAS 2020-90-8), shares the same molecular formula (C₁₂H₁₆O₄) but differs in the substitution pattern of methoxy groups (2,4,5 vs. 2,3,4) . This subtle structural variation alters physicochemical properties:

  • Solubility : The 2,3,4-isomer’s symmetry may enhance crystallinity, whereas the 2,4,5-isomer’s asymmetry could improve solubility in polar solvents.
Property 1-(2,3,4-Trimethoxyphenyl)-2-propanone 1-(2,4,5-Trimethoxyphenyl)-2-propanone
CAS Number Not explicitly listed 2020-90-8
Methoxy Positions 2,3,4 2,4,5
Molecular Weight 224.25 g/mol 224.25 g/mol
IUPAC InChIKey Not available AQZHZTTUVYQMIN-UHFFFAOYSA-N

Functional Group Variants: Hydroxyacetophenones

Compounds like 1-(4-hydroxyphenyl)-2,2,2-triphenylethanone (C₂₆H₃₂O₈) differ in both substituent type (hydroxyl vs. methoxy) and backbone complexity. Key distinctions include:

  • Hydrogen bonding : Hydroxy groups enable stronger intermolecular interactions (e.g., hydrogen bonding), increasing melting points and reducing volatility compared to methoxy-substituted analogs.
  • Reactivity : Methoxy groups are electron-donating, stabilizing the aromatic ring against oxidation, whereas hydroxyl groups may participate in tautomerism or acid-base reactions.

Degradation Products: 1-(3-n-propoxyphenyl)-2-propanone oxime

identifies 1-(3-n-propoxyphenyl)-2-propanone oxime as a degradation intermediate of the fungicide picoxystrobin. Unlike this compound, this compound features:

  • An oxime group (-NOH) instead of a ketone, altering its polarity and biological activity.
  • A propoxy (-OCH₂CH₂CH₃) substituent, which increases lipophilicity compared to methoxy groups .

Chalcone Derivatives

The chalcone 1-(2,3,4-Trimethoxyphenyl)-3-[3-(2-chloroquinolinyl)]-2-propen-1-one (Compound 214) shares the 2,3,4-trimethoxyphenyl moiety but replaces the propanone group with an α,β-unsaturated ketone (propenone). This structural difference:

  • Enhances conjugation, shifting UV-Vis absorption maxima.
  • Increases electrophilicity, making the compound more reactive in Michael addition reactions.

Implications of Structural Variations

  • Bioactivity: Methoxy-substituted acetophenones are often explored for antimicrobial or anticancer properties, with substitution patterns dictating target specificity .
  • Synthetic Utility : The 2,3,4-trimethoxy configuration is advantageous in synthesizing lignan-like molecules, whereas positional isomers may require tailored reaction conditions .
  • Environmental Stability : Compounds with electron-withdrawing groups (e.g., oximes) or bulky substituents exhibit slower degradation rates .

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